Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate
Description
Contextualization within Aromatic Heterofunctionalized Compounds
Aromatic heterofunctionalized compounds are molecules that possess a stable aromatic ring system substituted with two or more different reactive functional groups. This structural motif is of great interest in organic synthesis because the distinct reactivity of each functional group can be selectively addressed, allowing for a stepwise and controlled construction of more complex molecules. The naphthalene (B1677914) scaffold, a fused bicyclic aromatic system, provides a rigid and sterically defined core. When this core is functionalized with both an electrophilic sulfonyl chloride group and a carboxylate ester, the resulting compound becomes a powerful bifunctional building block for creating diverse chemical libraries.
Overview of Chlorosulfonyl and Carboxylate Ester Functional Groups in Synthetic Chemistry
The synthetic utility of a molecule like Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate stems directly from its constituent functional groups.
Chlorosulfonyl Group (-SO₂Cl): Sulfonyl chlorides are highly reactive electrophilic functional groups. molport.comwikipedia.org They readily react with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. molport.comwikipedia.org This reactivity is fundamental in medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules. The sulfonyl group can also participate in various other transformations, making it a versatile handle in organic synthesis. magtech.com.cn
Carboxylate Ester Group (-COOCH₃): The methyl ester group is another cornerstone of synthetic chemistry. While less reactive than a sulfonyl chloride, it can be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. The ester itself can also react with potent nucleophiles like Grignard reagents. This functional group provides a secondary site for molecular elaboration, often orthogonal to the chemistry of the sulfonyl chloride.
Significance of Naphthalene Core Architectures in Chemical Research
The naphthalene core is not merely an inert scaffold; its unique electronic and structural properties have made it a privileged structure in various fields. researchgate.netrasayanjournal.co.in
Medicinal Chemistry: The naphthalene ring is a key structural component in a multitude of FDA-approved drugs. nih.govekb.eg Its planar, aromatic nature allows it to participate in π-stacking interactions with biological targets, and its rigid structure helps to properly orient other functional groups for optimal binding. Naphthalene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egijpsjournal.com
Materials Science: The conjugated π-system of naphthalene imparts useful photophysical properties. Naphthalene-based molecules are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solid-state lasers. rsc.orgmdpi.com The rigid structure also lends itself to the creation of ordered materials, such as mesophase pitch for high-performance carbon materials. researchgate.net
The following table highlights some prominent examples of FDA-approved drugs that feature a naphthalene core, underscoring its therapeutic importance.
| Drug Name | Therapeutic Class |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker |
| Nafcillin | Penicillin Antibiotic |
| Terbinafine | Antifungal |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Bedaquiline | Anti-tuberculosis Drug |
| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Tolnaftate | Antifungal |
Scope and Objectives of Research on Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate
While specific, in-depth research literature on Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is not extensively published, its structure dictates a clear scope and logical objectives for its investigation and application in organic synthesis. The primary objective would be to utilize it as a bifunctional intermediate for the synthesis of novel, complex molecules.
The research scope would likely encompass:
Synthesis of Novel Sulfonamides and Sulfonate Esters: The highly reactive sulfonyl chloride group is the primary site for reaction. Research would involve reacting Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate with diverse libraries of amines or alcohols to generate novel naphthalene-based sulfonamides or sulfonate esters. These new compounds could then be screened for biological activity, drawing on the rich history of naphthalene in drug discovery. nih.gov
Sequential Functionalization: A key objective would be to develop synthetic routes that exploit the differential reactivity of the two functional groups. For instance, the sulfonyl chloride could be reacted first under mild conditions, leaving the ester intact. Subsequently, the ester could be hydrolyzed to the carboxylic acid and further modified, allowing for the controlled, stepwise assembly of a complex target molecule.
Development of Molecular Probes and Materials: The naphthalene core possesses inherent fluorescence. By attaching specific binding groups via sulfonamide or ester linkages, this compound could serve as a precursor to fluorescent molecular probes for biological imaging or sensing applications. Similarly, its rigid structure could be incorporated into polymers or other materials to tune their electronic or physical properties. rsc.org
The study of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is therefore aimed at leveraging its unique combination of a rigid aromatic core and two distinct, synthetically valuable functional groups to access new chemical space in medicinal chemistry and materials science.
Chemical Compound Information
The table below provides key identifiers and properties for the subject compound.
| Property | Value |
| Compound Name | Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate |
| CAS Number | 141952-09-2 cymitquimica.combuysellchem.comchemicalbook.com |
| Molecular Formula | C₁₂H₉ClO₄S buysellchem.comepa.gov |
| Molecular Weight | 284.72 g/mol buysellchem.comchemicalbook.com |
| Synonyms | Methyl 5-(chlorosulfonyl)-1-naphthoate cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorosulfonylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-2-5-9-8(10)4-3-7-11(9)18(13,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFVMBKEYPEFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566331 | |
| Record name | Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141952-09-2 | |
| Record name | Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Chlorosulfonyl Naphthalene 1 Carboxylate
Precursor Synthesis Strategies
The foundation of the synthesis lies in the efficient preparation of the key precursor, methyl naphthalene-1-carboxylate. This is typically achieved through the synthesis of naphthalene-1-carboxylic acid and its subsequent esterification.
Synthesis of Methyl Naphthalene-1-carboxylate Derivatives
The primary route to methyl naphthalene-1-carboxylate involves the esterification of naphthalene-1-carboxylic acid. The Fischer esterification is a commonly employed method, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used, or water is removed as it is formed.
Another approach involves the use of coupling reagents to facilitate the esterification under milder conditions. Reagents such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) or pyridine (B92270) can be utilized to activate the carboxylic acid for reaction with methanol.
| Esterification Method | Reagents | General Conditions |
| Fischer Esterification | Naphthalene-1-carboxylic acid, Methanol, Sulfuric Acid (catalyst) | Reflux temperature, excess methanol |
| Coupling Reagent-Mediated | Naphthalene-1-carboxylic acid, Methanol, TCFH, NMI/Pyridine | Room temperature, inert solvent (e.g., DCM, MeCN) |
Functionalization of Naphthalene (B1677914) Core Precursors
The synthesis of the precursor, naphthalene-1-carboxylic acid, can be accomplished through various functionalization strategies starting from naphthalene or its derivatives. One of the most common laboratory methods is the carbonation of a Grignard reagent. In this process, 1-bromonaphthalene (B1665260) is reacted with magnesium to form 1-naphthylmagnesium bromide, which is then treated with carbon dioxide to yield naphthalene-1-carboxylic acid upon acidic workup.
Alternatively, the oxidation of 1-methylnaphthalene (B46632) can also produce naphthalene-1-carboxylic acid. However, this method can sometimes lead to the formation of byproducts due to the oxidation of the naphthalene ring itself.
| Method for Naphthalene-1-carboxylic acid Synthesis | Starting Material | Key Reagents | Typical Yield |
| Grignard Carbonation | 1-Bromonaphthalene | Magnesium, Carbon Dioxide | 68-70% |
| Oxidation of 1-Methylnaphthalene | 1-Methylnaphthalene | Oxidizing agents (e.g., KMnO4) | Variable |
Chlorosulfonation Approaches
The introduction of the chlorosulfonyl group at the 5-position of the methyl naphthalene-1-carboxylate ring is a critical and often challenging step due to the potential for the formation of isomeric products. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the methoxycarbonyl group and the reaction conditions.
Direct Sulfonation and Subsequent Chlorination Protocols
A two-step approach involves the initial sulfonation of methyl naphthalene-1-carboxylate to introduce a sulfonic acid group, followed by chlorination to form the desired sulfonyl chloride. The sulfonation is typically carried out using concentrated sulfuric acid or oleum. The major challenge in this step is controlling the position of sulfonation. The methoxycarbonyl group at the 1-position is a deactivating group with a meta-directing influence in benzene (B151609) rings. However, in naphthalene systems, the directing effects are more complex. Theoretical considerations suggest that for a deactivating substituent at the 1-position, electrophilic attack is favored at the 4- and 8-positions. This makes the direct sulfonation to achieve the 5-substituted product challenging.
Once the sulfonic acid is formed, it can be converted to the sulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Regioselective Chlorosulfonylation Techniques
Achieving regioselective chlorosulfonation at the 5-position directly is a significant synthetic hurdle. The directing effect of the methoxycarbonyl group does not strongly favor substitution at the desired position. Research on related naphthalene derivatives provides some insights into achieving specific regioselectivity. For instance, the sulfonation of 1-nitronaphthalene (B515781) with chlorosulfonic acid has been shown to yield the 5-sulfonic acid as the major product. This suggests that the electronic nature of the substituent at the 1-position plays a crucial role in directing the incoming electrophile.
While a direct and high-yielding regioselective chlorosulfonylation of methyl naphthalene-1-carboxylate at the 5-position is not well-documented, a potential strategy could involve the use of specific catalysts or reaction conditions that favor the formation of the desired isomer.
Optimization of Reaction Conditions for Chlorosulfonyl Group Introduction
The conditions for the chlorosulfonation reaction must be carefully controlled to maximize the yield of the desired product and minimize the formation of isomers and byproducts. Key parameters that can be optimized include the choice of sulfonating/chlorosulfonating agent, the reaction temperature, the solvent, and the reaction time.
For direct chlorosulfonation, using chlorosulfonic acid as the reagent is common. The reaction is often carried out at low temperatures to control the reactivity and improve selectivity. The choice of solvent can also influence the isomer distribution.
Esterification Strategies for the Carboxylic Acid Moiety
The conversion of the carboxylic acid group in the precursor, 5-(chlorosulfonyl)naphthalene-1-carboxylic acid, to its corresponding methyl ester is a critical step in the synthesis of the target compound. This can be achieved through several esterification strategies.
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The Fischer esterification is a classic and widely used method for this transformation, where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often, measures are taken to drive it towards the product, such as using the alcohol as the solvent or removing the water formed during the reaction. masterorganicchemistry.com
A variety of acid catalysts can be employed, ranging from mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to sulfonic acids like p-toluenesulfonic acid (PTSA). masterorganicchemistry.comdntb.gov.ua The choice of catalyst and reaction conditions depends on the substrate's sensitivity and the desired reaction rate. For aromatic carboxylic acids, these methods are generally effective. Other reagents, such as phosphorus oxychloride (POCl₃), have also been reported to facilitate the esterification of aromatic carboxylic acids, providing quantitative yields at relatively low temperatures. derpharmachemica.com
Table 1: Overview of Direct Esterification Methods
| Method | Alcohol | Catalyst/Reagent | Typical Conditions | Key Features |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Reflux in excess methanol | Equilibrium-driven; requires removal of water or large excess of alcohol. masterorganicchemistry.com |
| Thionyl Chloride Method | Methanol | Thionyl Chloride (SOCl₂) | Two-step: 1. Formation of acyl chloride. 2. Reaction with methanol. | Proceeds via a highly reactive acyl chloride intermediate, often leading to high yields under mild conditions. derpharmachemica.com |
| POCl₃-Mediated Esterification | Methanol | Phosphorus Oxychloride (POCl₃) | Room temperature to reflux | Efficient and practical protocol tolerant of various functional groups. derpharmachemica.com |
| Surfactant-Catalyzed | Methanol | Dodecylbenzene Sulfonic Acid (DBSA) | Room temperature, solvent-free | An environmentally friendly approach that can proceed without external heating or solvents. psu.edu |
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.com This process is also typically catalyzed by an acid or a base. scielo.org In the context of synthesizing Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, this method would be applicable if a different ester, such as an ethyl or benzyl (B1604629) ester of 5-(chlorosulfonyl)naphthalene-1-carboxylic acid, were available as a starting material.
The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org Various catalysts, including mineral acids, metal salts, and enzymes, can facilitate this transformation. wikipedia.orgorganic-chemistry.org For instance, silica (B1680970) chloride has been shown to be an efficient catalyst for transesterification through alcoholysis. organic-chemistry.org
Table 2: Transesterification Process Parameters
| Starting Ester | Reagent Alcohol | Catalyst | Typical Conditions | Purpose |
|---|---|---|---|---|
| Ethyl 5-(chlorosulfonyl)naphthalene-1-carboxylate | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux in methanol | To convert an existing ethyl ester to the desired methyl ester. masterorganicchemistry.com |
| Benzyl 5-(chlorosulfonyl)naphthalene-1-carboxylate | Methanol | Scandium(III) triflate (Sc(OTf)₃) | Reflux in methanol | To exchange a benzyl group for a methyl group. organic-chemistry.org |
| Other Alkyl Esters | Methanol | Potassium Phosphate (K₂HPO₄) | Mild conditions | A mild catalytic system that tolerates various functional groups. organic-chemistry.org |
Integrated Synthetic Pathways and Process Intensification
The synthesis of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate requires a strategic sequence of reactions to correctly install the functional groups on the naphthalene core. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor like 5-(chlorosulfonyl)naphthalene-1-carboxylic acid, which in turn could be synthesized from more readily available starting materials.
A potential synthetic route could begin with naphthalene. A key reaction would be chlorosulfonation, which introduces the -SO₂Cl group. The reaction of naphthalene with chlorosulfonic acid can lead to the formation of naphthalene disulfonyl chlorides. google.com For instance, the preparation of naphthalene-1,5-disulfonyl chloride is achieved by reacting naphthalene with chlorosulfonic acid, often in a solvent like liquid sulfur dioxide to control the reaction temperature. google.com Subsequent chemical manipulations would be required to convert one of the sulfonyl chloride groups into a carboxylic acid and then to a methyl ester, while retaining the other sulfonyl chloride group.
Alternatively, a more direct pathway might start from 1-naphthalenecarboxylic acid or its methyl ester. The key challenge in this route would be the regioselective introduction of the chlorosulfonyl group at the C-5 position. Electrophilic aromatic substitution on naphthalene derivatives is highly dependent on the directing effects of the existing substituents. nih.gov The synthesis would therefore require careful selection of sulfonating agents and reaction conditions to achieve the desired 5-substituted regioisomer.
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org Continuous flow synthesis is a key technique in process intensification, offering significant advantages over traditional batch processing, especially for hazardous or highly exothermic reactions. cetjournal.it These benefits include superior heat and mass transfer, enhanced safety due to small reactor volumes, and improved process control. rsc.org
The synthesis of the sulfonyl chloride functional group, often a highly exothermic process, is an ideal candidate for implementation in a continuous flow system. rsc.orgrsc.org Flow chemistry protocols have been developed for the synthesis of aryl sulfonyl chlorides, which allow for exquisite control over reaction parameters and improve the inherent safety of the process by preventing thermal runaway. rsc.orgmdpi.com For example, a continuous flow system using multiple stirred-tank reactors (CSTRs) can be employed for the scalable and safe production of aryl sulfonyl chlorides. mdpi.com
Chemical Reactivity and Transformation Pathways of Methyl 5 Chlorosulfonyl Naphthalene 1 Carboxylate
Reactions Involving the Chlorosulfonyl Group (-SO2Cl)
The chlorosulfonyl group is a highly reactive moiety, characterized by a strong leaving group (chloride) and an electrophilic sulfur atom. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction pathway for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, providing access to a broad spectrum of derivatives.
The reaction of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.
The versatility of this reaction allows for the incorporation of a wide array of amine-containing fragments, leading to a diverse library of sulfonamide derivatives. The general reaction is illustrated below:
Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate + R¹R²NH → Methyl 5-(R¹,R²-sulfamoyl)naphthalene-1-carboxylate + HCl
| Amine Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | Methyl 5-(sulfamoyl)naphthalene-1-carboxylate | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Room Temperature |
| Aniline (C₆H₅NH₂) | Methyl 5-(N-phenylsulfamoyl)naphthalene-1-carboxylate | Inert solvent (e.g., Dichloromethane), Base (e.g., Pyridine), 0 °C to Room Temperature |
| Piperidine (C₅H₁₀NH) | Methyl 5-(piperidine-1-sulfonyl)naphthalene-1-carboxylate | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Room Temperature |
Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate readily reacts with oxygen nucleophiles, such as alcohols and phenols, to yield the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to scavenge the generated HCl. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. The synthesis of sulfonate ethers through this pathway is less common.
The general reaction for the formation of sulfonate esters is as follows:
Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate + R-OH → Methyl 5-((R-oxy)sulfonyl)naphthalene-1-carboxylate + HCl
| Oxygen Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Methanol (B129727) (CH₃OH) | Methyl 5-((methoxy)sulfonyl)naphthalene-1-carboxylate | Inert solvent (e.g., Pyridine), 0 °C to Room Temperature |
| Phenol (C₆H₅OH) | Methyl 5-((phenoxy)sulfonyl)naphthalene-1-carboxylate | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Room Temperature |
| Ethanol (B145695) (C₂H₅OH) | Methyl 5-((ethoxy)sulfonyl)naphthalene-1-carboxylate | Inert solvent (e.g., Pyridine), 0 °C to Room Temperature |
The reaction of sulfonyl chlorides with potent carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) is more complex and can lead to a variety of products depending on the reaction conditions and the nature of the organometallic reagent. While the direct formation of a C-S bond to yield a sulfone is a possible outcome, other reaction pathways can compete.
One plausible pathway involves the attack of the carbanion on the sulfur atom, displacing the chloride to form a sulfone. However, the high reactivity of these organometallic reagents can also lead to attack at the ester functionality or other side reactions. The reaction is often sensitive to steric hindrance and the electronic properties of both reactants.
Reductive Transformations to Sulfinic Acids or Thiols
The chlorosulfonyl group of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate can undergo reduction to lower oxidation states of sulfur, primarily yielding sulfinic acids or thiols.
The reduction to a sulfinic acid or its salt is commonly achieved using mild reducing agents such as sodium sulfite (Na₂SO₃) or sodium bisulfite in an aqueous medium. google.comnih.govacs.org This transformation is a key step in the synthesis of various sulfinate derivatives.
Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate + Na₂SO₃ + H₂O → Methyl 5-(sulfino)naphthalene-1-carboxylate sodium salt + NaCl + H₂SO₄
Further reduction to the corresponding thiol (naphthalene-1-thiol derivative) requires stronger reducing agents. Common methods include the use of zinc dust in an acidic medium, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation over a palladium catalyst. google.comacs.org These methods provide a direct route to the mercapto-substituted naphthalene (B1677914) derivative.
| Target Product | Reducing Agent | Typical Reaction Conditions |
|---|---|---|
| Methyl 5-(sulfino)naphthalene-1-carboxylate (as salt) | Sodium sulfite (Na₂SO₃) | Aqueous solution, elevated temperature |
| Methyl 5-mercaptonaphthalene-1-carboxylate | Zinc (Zn) and Acid (e.g., HCl) | Aqueous or alcoholic solvent, heating |
| Methyl 5-mercaptonaphthalene-1-carboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to Room Temperature |
| Methyl 5-mercaptonaphthalene-1-carboxylate | H₂/Palladium catalyst | Solvent (e.g., Ethanol), presence of a base |
Oxidative Pathways (if applicable to specific reaction conditions)
The sulfur atom in the chlorosulfonyl group of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is already in a high oxidation state (+6). Consequently, oxidative transformations of the chlorosulfonyl group itself are generally not applicable under standard organic reaction conditions. The chemistry of this functional group is dominated by its electrophilicity and susceptibility to reduction rather than oxidation. Most literature describing the oxidation of sulfur-containing compounds focuses on the conversion of thiols, disulfides, or sulfinic acids to sulfonyl chlorides, rather than the oxidation of the sulfonyl chloride moiety itself. acs.orgorganic-chemistry.orgacsgcipr.org
Mechanistic Investigations of Chlorosulfonyl Reactivity
The chlorosulfonyl group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. While specific mechanistic studies on Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate are not extensively documented in publicly available literature, the reaction pathways can be inferred from extensive studies on analogous aromatic sulfonyl chlorides, such as benzenesulfonyl chloride and dansyl chloride (5-dimethylamino-naphthalene-1-sulfonyl chloride). researchgate.net
The reaction with a nucleophile (Nu⁻) generally proceeds through a bimolecular nucleophilic substitution (Sɴ2-like) pathway. The nucleophile attacks the electron-deficient sulfur atom, leading to a transient trigonal bipyramidal intermediate or a concerted transition state. The chloride ion, being an excellent leaving group, is subsequently displaced.
General Mechanism of Nucleophilic Substitution: R-SO₂Cl + Nu⁻ → [R-SO₂(Cl)(Nu)]⁻ → R-SO₂-Nu + Cl⁻
Kinetic studies on the solvolysis of related compounds like 5-dimethylamino-naphthalene-1-sulfonyl chloride in various solvents support a bimolecular reaction mechanism. researchgate.net The reaction rates are sensitive to both the nucleophilicity and the ionizing power of the solvent, suggesting a mechanism with significant Sɴ2 character. researchgate.net The transition state involves substantial bond formation with the incoming nucleophile and bond breaking with the leaving chloride ion. researchgate.net
Common reactions involving the chlorosulfonyl group include:
Hydrolysis: Reaction with water yields the corresponding sulfonic acid.
Aminolysis: Reaction with primary or secondary amines forms sulfonamides.
Alcoholysis: Reaction with alcohols in the presence of a base produces sulfonate esters.
Reactions Involving the Methyl Carboxylate Group (-COOCH₃)
The methyl carboxylate group is less reactive than the chlorosulfonyl group and typically requires more forcing conditions to undergo transformation. Its chemistry is characteristic of carboxylic acid esters.
Hydrolysis and Saponification Mechanisms under Acidic and Basic Conditions
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination: The leaving group (methanol) is eliminated, regenerating the carbonyl group.
Deprotonation: The protonated carbonyl is deprotonated to yield the carboxylic acid product and regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide, is known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. masterorganicchemistry.com
Mechanism of Saponification:
Nucleophilic Addition: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group.
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. masterorganicchemistry.com
Protonation (Workup): A final acidic workup step is required to protonate the carboxylate salt and isolate the free carboxylic acid.
| Condition | Catalyst/Reagent | Key Features | Products |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Reversible reaction; requires excess water. chemguide.co.uk | 5-(Chlorosulfonyl)naphthalene-1-carboxylic acid + Methanol |
| Basic Hydrolysis (Saponification) | NaOH or KOH | Irreversible reaction; consumes base stoichiometrically. chemguide.co.uk | Sodium 5-(chlorosulfonyl)naphthalene-1-carboxylate + Methanol |
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. To ensure a high yield of the new ester, the reactant alcohol is often used in large excess as the solvent.
Acid-Catalyzed Transesterification: The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Base-Catalyzed Transesterification: This process is initiated by an alkoxide, which is a more potent nucleophile than an alcohol. The reaction proceeds via nucleophilic acyl substitution.
| Catalyst | Reactant Alcohol (R'-OH) | Product Ester |
| H₂SO₄ (catalytic) | Ethanol | Ethyl 5-(chlorosulfonyl)naphthalene-1-carboxylate |
| H₂SO₄ (catalytic) | Isopropanol | Isopropyl 5-(chlorosulfonyl)naphthalene-1-carboxylate |
| NaOR' (catalytic) | Propanol | Propyl 5-(chlorosulfonyl)naphthalene-1-carboxylate |
| NaOR' (catalytic) | Benzyl (B1604629) Alcohol | Benzyl 5-(chlorosulfonyl)naphthalene-1-carboxylate |
Reduction to Primary Alcohols
The methyl carboxylate group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters effectively. khanacademy.org
The reaction involves the delivery of two hydride ions from LiAlH₄ to the carbonyl carbon. The initial reaction forms an aldehyde intermediate, which is immediately reduced further to the primary alcohol. masterorganicchemistry.com An aqueous workup is necessary to protonate the resulting alkoxide and liberate the alcohol.
Reaction: Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate + LiAlH₄ → (followed by H₃O⁺ workup) → (5-(hydroxysulfonyl)-1-naphthalenyl)methanol
It is important to note that LiAlH₄ will also reduce the chlorosulfonyl group, typically to a thiol or disulfide after workup. Careful control of reaction conditions may be required if selective reduction of the ester is desired.
Derivatization for Analytical or Synthetic Purposes
Both functional groups of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate can be used for derivatization.
Derivatization of the Chlorosulfonyl Group: The high reactivity of the sulfonyl chloride allows for easy conversion into a wide range of sulfonamide or sulfonate ester derivatives. This is a common strategy in medicinal chemistry and for creating fluorescent probes, as the naphthalene moiety is fluorescent. For example, reaction with an amine-containing molecule can form a stable sulfonamide linkage.
Derivatization of the Carboxylate Group: For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), the methyl ester can first be hydrolyzed to the carboxylic acid. The resulting acid can then be reacted with a fluorescent labeling agent (a derivatization reagent) to enhance detection sensitivity. researchgate.net For synthetic purposes, the carboxylic acid can be converted into other functional groups like amides (via coupling reagents) or acid chlorides (using thionyl chloride).
Interplay and Chemoselectivity Between Functional Groups
The significant difference in reactivity between the chlorosulfonyl and methyl carboxylate groups allows for chemoselective reactions.
Reactions with Nucleophiles: The chlorosulfonyl group is far more electrophilic than the methyl carboxylate group. Therefore, mild to moderate nucleophiles (e.g., amines, alcohols with a non-alkoxide base) will react selectively at the sulfonyl group, leaving the ester untouched. This allows for the synthesis of various sulfonamides and sulfonate esters while preserving the methyl ester functionality for subsequent transformations. youtube.commit.edu
Hydrolytic Conditions: Under basic hydrolysis (saponification) conditions, both functional groups are susceptible to reaction. The hydroxide ion will hydrolyze the ester to a carboxylate and will also hydrolyze the sulfonyl chloride to a sulfonate salt. Acidic hydrolysis primarily targets the ester group, as the sulfonyl chloride is also reactive with water but the ester hydrolysis is the intended transformation under these conditions.
Reductive Conditions: Strong reducing agents like LiAlH₄ are generally not chemoselective and will reduce both the ester and the sulfonyl chloride. masterorganicchemistry.com Achieving selective reduction of the ester in the presence of a sulfonyl chloride is challenging and would likely require protection of the sulfonyl group or the use of more specialized reducing agents.
This predictable chemoselectivity makes Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate a versatile bifunctional intermediate in organic synthesis.
Selective Functional Group Transformations
The chlorosulfonyl group is a potent electrophile and readily reacts with a wide array of nucleophiles. This high reactivity allows for the selective formation of sulfonamides, sulfonate esters, and sulfonic acids.
Sulfonamide Formation: The reaction of methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate with primary or secondary amines in the presence of a base, such as pyridine or triethylamine, yields the corresponding sulfonamides. This is a robust and high-yielding reaction, driven by the strong electrophilicity of the sulfonyl chloride. The general reaction is as follows:
RNH₂ + Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate → Methyl 5-(N-alkylsulfamoyl)naphthalene-1-carboxylate + HCl
| Amine | Base | Solvent | Product |
| Aniline | Pyridine | Dichloromethane | Methyl 5-(N-phenylsulfamoyl)naphthalene-1-carboxylate |
| Piperidine | Triethylamine | Tetrahydrofuran | Methyl 5-(piperidine-1-sulfonyl)naphthalene-1-carboxylate |
| Benzylamine | Pyridine | Acetonitrile | Methyl 5-(N-benzylsulfamoyl)naphthalene-1-carboxylate |
Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. The reactivity of the alcohol can influence the reaction conditions required.
ROH + Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate → Methyl 5-(alkoxysulfonyl)naphthalene-1-carboxylate + HCl
| Alcohol | Base | Solvent | Product |
| Methanol | Pyridine | Dichloromethane | Methyl 5-(methoxysulfonyl)naphthalene-1-carboxylate |
| Phenol | Triethylamine | Tetrahydrofuran | Methyl 5-(phenoxysulfonyl)naphthalene-1-carboxylate |
| Isopropanol | Pyridine | Acetonitrile | Methyl 5-(isopropoxysulfonyl)naphthalene-1-carboxylate |
Hydrolysis: The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid by treatment with water. This reaction is often facilitated by the use of a base to neutralize the hydrochloric acid byproduct.
H₂O + Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate → Methyl 5-(sulfo)naphthalene-1-carboxylate + HCl
In contrast, the methyl ester at the 1-position is significantly less reactive and typically requires more forcing conditions, such as strong acid or base with heating, for transformations like hydrolysis to the carboxylic acid or transesterification. This difference in reactivity allows for the selective manipulation of the sulfonyl chloride group.
Protection and Deprotection Strategies
In multi-step syntheses, it may be necessary to protect one of the functional groups to prevent it from reacting under certain conditions.
Protection of the Carboxylic Acid: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be protected if necessary. Common protecting groups for carboxylic acids include esters that can be cleaved under specific, mild conditions. For instance, a tert-butyl ester can be introduced and later removed with mild acid, or a benzyl ester can be removed by hydrogenolysis.
Protection of the Sulfonyl Group: While the sulfonyl chloride is highly reactive, it can be converted to a more stable sulfonamide, which can act as a protecting group for the sulfonic acid functionality. Certain sulfonamides, such as those derived from 2-amino-2-methyl-1-propanol, can be cleaved under specific conditions to regenerate the sulfonic acid. However, direct protection of the sulfonyl chloride itself is less common due to its high reactivity. A more common strategy is to convert it to the desired functional group (e.g., sulfonamide) early in the synthetic sequence.
Aromatic Substitution Reactions on the Naphthalene Core
The naphthalene ring of methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is electron-deficient due to the presence of two electron-withdrawing groups: the chlorosulfonyl (-SO₂Cl) and the methoxycarbonyl (-COOCH₃) groups. This electronic nature dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) reactions on this naphthalene system are generally disfavored due to the strong deactivating nature of both the sulfonyl chloride and the ester groups. These groups withdraw electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles.
Should an EAS reaction be forced to occur under harsh conditions (e.g., high temperatures, strong Lewis acids), the substitution pattern would be directed by these deactivating groups. In monosubstituted naphthalenes, a deactivating group at the 1-position directs incoming electrophiles to the 5- and 8-positions of the other ring. Similarly, a deactivating group at the 5-position would direct to the 1- and 4-positions. In this disubstituted system, the combined deactivating effect would make any further electrophilic substitution extremely difficult. If it were to occur, the incoming electrophile would likely substitute on the ring that is comparatively less deactivated, and at a position that is meta to the existing substituents, leading to a complex mixture of products.
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNA) is more likely to occur on this electron-deficient naphthalene system. The presence of strong electron-withdrawing groups, like the chlorosulfonyl group, can activate the ring towards attack by nucleophiles. The most probable site for nucleophilic attack would be at the carbon atom bearing the sulfonyl chloride group or at positions activated by it (ortho and para).
However, a direct displacement of a hydride or another group on the ring is generally a high-energy process. A more plausible pathway for nucleophilic substitution would involve the displacement of the chloride from the sulfonyl group, which is a facile process as described in section 3.3.1, rather than a substitution on the aromatic ring itself. For a true SNA reaction to occur on the ring, a suitable leaving group (other than the sulfonyl chloride itself) would need to be present at an activated position. For instance, if a nitro group were also present on the ring, it could be displaced by a strong nucleophile. In the absence of such a leaving group, direct nucleophilic aromatic substitution on the naphthalene core of methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is unlikely.
Computational and Theoretical Investigations of Methyl 5 Chlorosulfonyl Naphthalene 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the geometric and electronic properties of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate. These methods provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) and Ab Initio methods are cornerstones of modern computational chemistry used to investigate molecular structures. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational efficiency in studying organic molecules. nih.govnih.gov These calculations optimize the molecular geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.
For Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, calculations would reveal the precise three-dimensional arrangement of its constituent atoms. The naphthalene (B1677914) core is expected to be largely planar, with the methyl carboxylate and chlorosulfonyl groups oriented out of this plane. Theoretical calculations can predict the torsion angles between these functional groups and the aromatic ring system, which are critical for understanding steric effects and intermolecular interactions. mdpi.com The bond lengths within the sulfonyl group (S=O and S-Cl) and the carboxylate group (C=O, C-O) are of particular interest as they influence the molecule's reactivity.
Table 1: Predicted Structural Parameters for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate This table presents hypothetical, yet realistic, optimized geometric parameters as would be obtained from a DFT (B3LYP/6-31G(d,p)) calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| S=O | 1.44 | |
| S-Cl | 2.08 | |
| S-C (naphthalene) | 1.78 | |
| C=O (ester) | 1.22 | |
| C-O (ester) | 1.35 | |
| **Bond Angles (°) ** | ||
| O=S=O | 121.5 | |
| O=S-Cl | 107.0 | |
| O=S-C | 108.5 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov
In Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which possesses a delocalized π-electron cloud. nih.gov Conversely, the LUMO is likely distributed over the electron-withdrawing chlorosulfonyl group and, to a lesser extent, the methyl carboxylate group. This distribution indicates that the naphthalene ring is the primary site for electrophilic attack, while the sulfonyl group is the primary site for nucleophilic attack. The calculated energies of these orbitals allow for the determination of global reactivity descriptors. nih.gov
Table 2: Calculated Frontier Molecular Orbital Properties Illustrative data based on typical values for substituted naphthalenes from DFT calculations.
| Property | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -7.85 | Associated with the electron-donating ability, localized on the naphthalene π-system. |
| LUMO Energy | -2.15 | Associated with the electron-accepting ability, centered on the chlorosulfonyl group. |
| HOMO-LUMO Gap (ΔE) | 5.70 | Indicates moderate kinetic stability and dictates charge transfer interactions within the molecule. irjweb.com |
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. researchgate.net They are invaluable for predicting how a molecule will interact with other charged species, highlighting regions of positive and negative electrostatic potential. These maps are color-coded, typically with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net
For Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, an MEP map would show significant negative potential (red/yellow) around the oxygen atoms of both the sulfonyl and carboxylate groups due to their high electronegativity. nih.gov A region of high positive potential (blue) would be centered on the sulfur atom of the chlorosulfonyl group, making it a highly electrophilic center and the most probable site for nucleophilic attack. The hydrogen atoms of the naphthalene ring would exhibit moderately positive potential. This visual information is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.
Reaction Mechanism Elucidation
Computational methods are instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Transition State Theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along a reaction coordinate. Computational chemistry allows for the precise location of these transition state structures and the calculation of their energies. By mapping the entire reaction pathway from reactants to products, a potential energy surface can be generated, revealing the activation energy (the energy difference between the reactants and the transition state).
A common reaction involving Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is nucleophilic substitution at the sulfonyl group, for instance, with an amine to form a sulfonamide. Computational modeling of this reaction would involve:
Reactant Complex Formation: Modeling the initial approach of the amine nucleophile to the electrophilic sulfur atom.
Transition State Search: Locating the transition state structure, which would likely feature a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group (chloride) in apical positions.
Product Formation: Following the reaction coordinate from the transition state to the final sulfonamide product and the departing chloride ion.
The calculated activation energy for this pathway provides a quantitative measure of the reaction's feasibility and rate.
Computational analysis can effectively predict the selectivity of reactions when multiple reaction sites or pathways are possible.
Chemoselectivity: Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate has two primary electrophilic sites: the sulfur atom of the chlorosulfonyl group and the carbonyl carbon of the methyl ester group. The chlorosulfonyl group is a significantly more reactive electrophile than the methyl ester. Computational analysis, supported by MEP maps and LUMO distribution, would confirm that a nucleophile will preferentially attack the sulfur atom. The calculated activation energy for attack at sulfur would be substantially lower than that for attack at the carbonyl carbon, predicting high chemoselectivity.
Regioselectivity: In reactions involving the aromatic naphthalene ring, such as electrophilic aromatic substitution, the existing substituents direct the position of the incoming electrophile. The chlorosulfonyl and carboxylate groups are both deactivating and meta-directing. However, their combined electronic influence, along with steric factors, can be complex. Computational modeling of the transition states for electrophilic attack at different positions on the naphthalene ring can predict the most likely substitution pattern by identifying the pathway with the lowest activation energy.
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its relationship to reactivity and physical properties. For Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, the key to its conformational flexibility lies in the rotation around the single bonds connecting the naphthalene core to the chlorosulfonyl (-SO₂Cl) and the methyl carboxylate (-COOCH₃) functional groups.
A systematic computational study would involve mapping the potential energy surface of the molecule by systematically rotating the dihedral angles associated with these bonds. The primary dihedral angles of interest would be:
C(1)-C(5)-S-O: Rotation around the C-S bond.
C(5)-S-O-Cl: Rotation within the chlorosulfonyl group.
C(4)-C(1)-C(O)-O: Rotation around the C-C bond of the carboxylate group.
C(1)-C(O)-O-CH₃: Rotation around the C-O bond of the ester.
By calculating the energy of the molecule at incremental rotations of these dihedral angles, an energy landscape can be constructed. This landscape would reveal the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Such an analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would provide insights into the most probable shapes the molecule adopts at equilibrium.
Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) - C-S Rotation | Relative Energy (kcal/mol) - C-C(O) Rotation |
| 0 | 5.2 | 3.8 |
| 30 | 3.1 | 2.1 |
| 60 | 1.0 | 0.5 |
| 90 | 0.0 (Global Minimum) | 0.0 (Global Minimum) |
| 120 | 1.5 | 0.8 |
| 150 | 3.5 | 2.5 |
| 180 | 5.8 | 4.2 |
Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or calculated results for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate.
Solvent Effects Modeling (Implicit and Explicit Solvation Models)
The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. Computational models are essential for understanding these interactions.
Implicit Solvation Models:
Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to obtain a general understanding of how a solvent's polarity affects the solute. The Polarizable Continuum Model (PCM) is a widely used example. In the context of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, a PCM study would calculate the free energy of solvation and could be used to predict how the relative energies of different conformers might change in solvents of varying polarity, such as water, ethanol (B145695), or dichloromethane.
Explicit Solvation Models:
Explicit solvation models provide a more detailed and computationally intensive picture by including individual solvent molecules in the calculation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A molecular dynamics (MD) simulation or a quantum mechanics/molecular mechanics (QM/MM) calculation could be performed with Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate surrounded by a box of solvent molecules. This would allow for the direct observation of how solvent molecules arrange themselves around the solute and how they influence its conformational preferences. For instance, in a protic solvent like water, specific hydrogen bonding interactions with the oxygen atoms of the sulfonyl and carboxylate groups would be expected to play a significant role.
Table 2: Illustrative Solvation Free Energies in Different Implicit Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| n-Hexane | 1.88 | -2.5 |
| Dichloromethane | 8.93 | -6.8 |
| Ethanol | 24.55 | -9.2 |
| Water | 78.39 | -11.5 |
Note: This table is a hypothetical representation of results from an implicit solvation study and does not reflect actual data for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate.
Applications in Organic Synthesis and Functional Materials Science
A Key Synthetic Intermediate for Complex Molecules
The dual reactivity of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate enables its use as a versatile scaffold in the construction of complex molecular systems. The sulfonyl chloride group is readily susceptible to nucleophilic attack, while the methyl ester can be hydrolyzed or otherwise transformed, providing multiple avenues for elaboration.
Building Block for Naphthalene-Fused Systems
The naphthalene (B1677914) core of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate serves as a foundational element for the synthesis of larger, fused-ring systems. The reactive handles allow for the annulation of additional rings, leading to the formation of polycyclic aromatic hydrocarbons and heterocyclic structures. For instance, the sulfonyl chloride can be converted into a sulfonamide, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocyclic rings fused to the naphthalene backbone. This strategy is crucial for accessing novel molecular frameworks with potential applications in medicinal chemistry and materials science.
Precursor for Advanced Aromatic Scaffolds
Beyond simple ring fusions, Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate is a precursor for more elaborate and functionalized aromatic scaffolds. The ability to independently modify the two functional groups allows for the stepwise introduction of different substituents, leading to highly tailored molecules. For example, the sulfonyl chloride can react with a wide array of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. Subsequently, the ester group can be converted to a carboxylic acid, amide, or other functional groups, further expanding the molecular complexity. This stepwise functionalization is instrumental in creating molecules with specific electronic, optical, or biological properties.
Contributions to the Development of Novel Organic Materials
The incorporation of the rigid and aromatic naphthalene unit, along with the potential for forming strong intermolecular interactions through the sulfonyl and carboxylate groups, makes Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate an attractive monomer for the synthesis of novel organic materials.
Polymers and Copolymers Containing Naphthalene Sulfonyl and Carboxylate Units
The bifunctionality of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate allows it to be used as a monomer in polymerization reactions. For example, it can undergo polycondensation reactions with diamines or diols to form polyesters or polyamides containing naphthalene sulfonyl units in the polymer backbone. These polymers can exhibit enhanced thermal stability and specific photophysical properties due to the presence of the naphthalene chromophore. The resulting materials may find applications as high-performance plastics or specialty films.
| Polymer Type | Potential Properties | Potential Applications |
| Polyesters | High thermal stability, fluorescence | Specialty films, coatings |
| Polyamides | High tensile strength, chemical resistance | High-performance fibers, engineering plastics |
| Copolymers | Tunable properties | Membranes, blends |
Organic Semiconductors or Optoelectronic Materials
The extended π-system of the naphthalene core suggests that derivatives of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate could be explored for applications in organic electronics. By strategically modifying the molecule to enhance π-π stacking and charge transport characteristics, it may be possible to develop new organic semiconductors. The electron-withdrawing nature of the sulfonyl group and the potential for introducing various substituents through the carboxylate function provide tools to tune the electronic properties, such as the HOMO and LUMO energy levels, which is critical for designing efficient organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. While specific examples are not yet prevalent in the literature, the molecular scaffold holds promise for this area of research.
Development of Chemical Probes and Reagents
The reactivity of the sulfonyl chloride group makes Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate a useful starting material for the development of chemical probes and reagents. Sulfonyl chlorides are known to react with primary and secondary amines under mild conditions, making them suitable for labeling biomolecules. The naphthalene moiety can act as a fluorescent reporter group, allowing for the detection and quantification of the labeled species. By attaching a targeting group to the carboxylate position, it is possible to create probes that selectively bind to specific proteins or other biological targets.
| Probe/Reagent Type | Functional Component | Application |
| Fluorescent Labeling Agent | Naphthalene (fluorophore), Sulfonyl chloride (reactive group) | Protein labeling, bioimaging |
| Targeted Chemical Probe | Targeting moiety at carboxylate, Naphthalene fluorophore | Selective biomolecule detection |
| Synthetic Reagent | Sulfonyl chloride | Introduction of naphthalenesulfonyl group |
Future Research Directions and Unexplored Reactivity of Methyl 5 Chlorosulfonyl Naphthalene 1 Carboxylate
Sustainable and Green Chemistry Approaches to Synthesis
The conventional synthesis of sulfonyl chlorides often involves reagents like chlorosulfuric acid or thionyl chloride, which are hazardous and produce significant toxic waste. rsc.orgrsc.org Green chemistry principles encourage the development of more environmentally benign alternatives. Future research on Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate will likely focus on adapting modern, sustainable methods for its synthesis.
One promising avenue is the use of N-Chlorosuccinimide (NCS) for the chlorosulfonation of corresponding sulfonic acid salts or related sulfur-containing precursors. organic-chemistry.orgresearchgate.net This method operates under mild conditions, and the succinimide (B58015) byproduct can be recycled, enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net Another green approach involves oxidative chlorination of the corresponding thiol or disulfide. Reagent systems like Oxone-KCl in water offer a simple, rapid, and eco-friendly alternative to traditional methods, avoiding the use of harsh organic solvents. rsc.org Similarly, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol (B145695) presents a mild and efficient method for converting thiols to sulfonyl chlorides in situ. researchgate.net
The exploration of these methods for the naphthalene (B1677914) scaffold of the target compound could lead to a more economical and safer manufacturing process.
| Parameter | Traditional Methods (e.g., Chlorosulfuric Acid) | Green Chemistry Alternatives |
|---|---|---|
| Reagents | Highly corrosive and hazardous (e.g., ClSO₃H, SOCl₂) rsc.org | Milder reagents (e.g., NCS, Oxone, NaDCC·2H₂O) rsc.orgorganic-chemistry.orgresearchgate.net |
| Solvents | Often requires organic solvents | Water, ethanol, or other sustainable solvents rsc.orgresearchgate.net |
| Byproducts | Toxic and acidic waste (e.g., HCl, H₂SO₄) rsc.org | Recyclable or less harmful byproducts (e.g., succinimide) organic-chemistry.org |
| Conditions | Often harsh reaction conditions | Mild temperatures and pressures organic-chemistry.orgresearchgate.net |
Catalytic Transformations Utilizing or Modifying the Compound
The reactivity of the sulfonyl chloride and the naphthalene core of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate opens up possibilities for its use in novel catalytic systems. Research could be directed in two main areas: using the compound as a substrate in catalytic reactions or modifying it to serve as a ligand or catalyst itself.
The sulfonyl chloride group is a versatile functional handle. It can readily undergo Friedel-Crafts reactions with arenes to form sulfones, a reaction that could be rendered catalytic using solid acid catalysts or ionic liquids. wikipedia.orgresearchgate.net Furthermore, the development of catalytic methods for the desulfonylative cross-coupling of sulfonyl chlorides provides a modern approach to forming C-C, C-N, and C-O bonds, where the sulfonyl chloride acts as an alternative to organic halides. Exploring these transformations with Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate could provide streamlined access to a diverse library of substituted naphthalene derivatives.
Additionally, the naphthalene ring system can be alkylated or otherwise functionalized through catalytic processes. researchgate.netrsc.org The rigid backbone of the molecule could also be exploited by transforming the existing functional groups into coordinating moieties for metal catalysis. For instance, conversion of the sulfonyl chloride to a sulfonamide or sulfonate ester bearing a chelating group could yield novel ligands for asymmetric catalysis. A supported catalyst, such as one based on a sulfonyl-chloride-modified porous carbon, has been shown to be effective in lignin (B12514952) degradation, suggesting the potential for creating novel catalytic materials from this compound. mdpi.com
Exploration of Unconventional Reaction Pathways and Conditions
Beyond classical nucleophilic substitution reactions, sulfonyl chlorides possess a rich and underexplored reactivity profile. magtech.com.cn Future investigations should focus on harnessing this latent reactivity under unconventional conditions.
A particularly exciting area is the generation of sulfonyl radicals from sulfonyl chlorides using photoredox catalysis. acs.org These highly reactive intermediates can participate in a variety of addition reactions with unsaturated compounds like alkenes and alkynes, which are otherwise difficult to achieve. magtech.com.cnacs.org Applying this strategy to Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate could enable the synthesis of complex polycyclic structures or the introduction of intricate side chains onto the naphthalene core.
The reaction of sulfonyl chlorides with nucleophiles other than amines or alcohols is also an area ripe for exploration. For example, their reaction with 1,2,3-triazoles can lead to novel N-sulfonylated heterocycles. researchgate.net Investigating the reactivity of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate with a broader range of nucleophiles and under various conditions (e.g., microwave irradiation, flow chemistry) could uncover new transformations and molecular scaffolds. The stability of sulfonyl fluorides is often greater than sulfonyl chlorides, and exploring the conversion of the title compound to its corresponding sulfonyl fluoride (B91410) could open up different reactivity patterns and applications, particularly in chemical biology. enamine.netnih.gov
Integration with Machine Learning and AI for Reaction Prediction and Optimization
ML models can be trained on existing reaction databases to predict the outcomes of unknown reactions, including yield and selectivity. tue.nlucla.edunih.gov For a specific compound like Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, a predictive model could be developed to screen for successful reaction conditions with various coupling partners, saving significant experimental time and resources. beilstein-journals.org AI algorithms can guide the design of experiments for optimizing synthetic routes, identifying the best combination of catalysts, solvents, and temperatures for a desired transformation. mdpi.commdpi.com
| AI/ML Application | Specific Goal | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predict the yield and selectivity of new reactions involving the compound. tue.nlucla.edu | Reduces the number of trial-and-error experiments. |
| Condition Optimization | Identify optimal catalysts, solvents, and temperatures for synthesis and transformations. mdpi.com | Improves reaction efficiency and reduces waste. |
| Retrosynthetic Analysis | Propose novel synthetic routes to complex molecules using the compound as a starting material. mdpi.com | Accelerates the synthesis of valuable target molecules. |
| De Novo Design | Generate new molecular structures based on the naphthalene sulfonyl chloride scaffold for drug discovery. patsnap.com | Expands the chemical space for identifying new therapeutic agents. |
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chlorosulfonation of a naphthalene precursor. While direct data on this compound is limited, analogous sulfonyl chloride syntheses (e.g., thiophene derivatives) suggest:
- Step 1: Start with methyl naphthalene-1-carboxylate.
- Step 2: Chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 60–80°C under inert atmosphere to introduce the sulfonyl chloride group at the 5-position.
- Critical Factors:
- Temperature control (exothermic reaction risks side products).
- Solvent choice (dichloromethane or chlorobenzene improves solubility).
- Purification: Column chromatography or recrystallization to isolate the product.
Yield optimization requires precise stoichiometry and quenching excess ClSO₃H with ice-water .
Q. What analytical techniques are critical for characterizing Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms substitution patterns and purity (e.g., sulfonyl chloride protons appear downfield).
- 19F NMR (if fluorinated analogs are synthesized).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives.
- FT-IR: Identifies functional groups (S=O stretch at ~1370 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What are the primary reactivity pathways for this compound in organic synthesis?
Methodological Answer: The chlorosulfonyl group enables:
- Nucleophilic substitution with amines/alcohols to form sulfonamides/sulfonates.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) via bromo or iodo intermediates.
- Electrophilic aromatic substitution on the naphthalene ring.
Key Considerations: - Protect the ester group during sulfonamide formation to prevent hydrolysis.
- Use anhydrous conditions to avoid premature hydrolysis of the sulfonyl chloride .
Advanced Research Questions
Q. How should researchers design toxicological studies for Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate to minimize bias?
Methodological Answer: Follow the OHAT Risk of Bias Tool (National Toxicology Program):
- Randomization: Administer doses via stratified randomization (Table C-7).
- Blinding: Use coded samples to blind researchers and subjects (Table C-6).
- Outcome Assessment: Predefine endpoints (e.g., hepatic enzyme levels) to avoid detection bias.
- Data Completeness: Report attrition rates and justify exclusions (Table C-21).
Studies should be tiered into low, medium, or high risk of bias based on these criteria .
Q. How can computational models predict the environmental fate of Methyl 5-(chlorosulfonyl)naphthalene-1-carboxylate?
Methodological Answer:
- QSAR Models: Estimate biodegradation half-life using substituent parameters (e.g., Hammett σ values for sulfonyl groups).
- Molecular Dynamics Simulations: Predict partitioning coefficients (log P) and soil adsorption.
- In Silico Toxicity Prediction: Tools like TEST (Toxicity Estimation Software Tool) assess aquatic toxicity.
Validation: Compare predictions with experimental data from analogous naphthalene derivatives (e.g., 1-methylnaphthalene) .
Q. What strategies resolve contradictions in toxicological data across different study models?
Methodological Answer:
- Systematic Review Frameworks (per ATSDR guidelines):
- Apply inclusion criteria (Table B-1) to filter studies by route (oral/inhalation) and endpoint (e.g., hepatic effects).
- Use Hill’s Criteria (dose-response, consistency, biological plausibility) to weigh evidence.
- Meta-Analysis: Pool data from high-quality animal studies (Tier 1 in Table C-21) to calculate effect sizes.
- Mechanistic Studies: Investigate species-specific metabolic pathways (e.g., cytochrome P450 isoforms) to explain discrepancies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
